molecular formula C16H12F2N2O2S B5553643 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone

Cat. No.: B5553643
M. Wt: 334.3 g/mol
InChI Key: JHSDFAZGCITDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole is then reacted with a suitable alkyl halide to introduce the thioether linkage.

    Coupling with Difluoromethoxyphenyl Group: The final step involves coupling the benzimidazole-thioether intermediate with a 4-(difluoromethoxy)phenyl ethanone derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anti-cancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide
  • Ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate
  • 2-{[4-(1H-benzimidazol-2-ylsulfanyl)-2-butynyl]sulfanyl}-1H-benzimidazole

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(difluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2S/c17-15(18)22-11-7-5-10(6-8-11)14(21)9-23-16-19-12-3-1-2-4-13(12)20-16/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSDFAZGCITDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.